An In-depth Technical Guide to the Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline
An In-depth Technical Guide to the Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-phenylmaleimide (B1203476), a key intermediate in organic synthesis and drug development. The document details the prevalent two-step synthetic route, encompassing the formation of the intermediate N-phenylmaleanilic acid and its subsequent cyclodehydration. Additionally, one-pot methodologies are discussed. This guide is intended to serve as a practical resource, offering detailed experimental protocols, a comparative analysis of reaction conditions, and a mechanistic exploration of the transformation.
I. Reaction Overview: A Two-Step Approach
The most common and extensively researched method for synthesizing N-phenylmaleimide from maleic anhydride (B1165640) and aniline (B41778) is a two-step process. The initial step involves the rapid, often quantitative, formation of N-phenylmaleanilic acid (also referred to as maleanilic acid) through the acylation of aniline with maleic anhydride. This intermediate is then subjected to cyclodehydration to yield the final N-phenylmaleimide product.
Step 1: Synthesis of N-Phenylmaleanilic Acid
The formation of N-phenylmaleanilic acid is typically an exothermic reaction that proceeds readily at or below room temperature. The reaction is characterized by high atom economy, as all atoms from the reactants are incorporated into the product. Various solvents can be employed, and solvent-free methods have also been developed, offering a greener alternative.
Step 2: Cyclodehydration of N-Phenylmaleanilic Acid
The cyclization of N-phenylmaleanilic acid to N-phenylmaleimide requires the removal of a molecule of water. This is commonly achieved through chemical dehydration using reagents like acetic anhydride with a catalytic amount of sodium acetate (B1210297), or by azeotropic distillation in a suitable high-boiling solvent with an acid catalyst.
II. Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize various reaction conditions and their corresponding yields for the synthesis of N-phenylmaleanilic acid and N-phenylmaleimide, providing a basis for method selection and optimization.
Table 1: Synthesis of N-Phenylmaleanilic Acid Derivatives
| Aniline Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aniline | Ethyl Ether | Room Temperature | 1 hour | 97-98 | Organic Syntheses, Coll. Vol. 5, p.944 (1973) |
| 4-Chloroaniline | Solvent-free | Room Temperature | 30 minutes | 92 | SHORT COMMUNICATION SOLVENT FREE PREPARATION OF N ...[1] |
| 4-Chloroaniline | Ethyl Acetate | Not Specified | Not Specified | 87 (r), 62 (s) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |
| 4-Methylaniline | Ethyl Acetate | Not Specified | Not Specified | 88 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |
| 4-Methoxyaniline | Ethyl Acetate | Not Specified | Not Specified | 85 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |
| 3-Nitroaniline | Ethyl Acetate | Not Specified | Not Specified | 75 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |
(r) - research lab yield, (s) - student lab yield
Table 2: Synthesis of N-Phenylmaleimide via Cyclodehydration
| Starting Material | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-Phenylmaleanilic Acid | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | Steam Bath | 30 minutes | 75-80 | Organic Syntheses, Coll. Vol. 5, p.944 (1973)[3] |
| N-(4-chlorophenyl)maleanilic acid | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 60-70 | Not Specified | 70 (r), 55 (s) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[4] |
| N-(4-chlorophenyl)maleanilic acid | Microwave Heating | Not Specified | Not Specified | Not Specified | 73 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |
| N-phenylmaleanilic acid | Triphenylphosphine / Bromotrichloromethane | Acetonitrile | 70 | 8 hours | 83 | Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent[5] |
| N-phenylmaleanilic acid | Dicyclohexylcarbodiimide | Solvent-free | Room Temperature | 8 minutes | 67 | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[4] |
(r) - research lab yield, (s) - student lab yield
Table 3: One-Pot Synthesis of N-Phenylmaleimide
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Xylene | 145 | 4 hours (aniline addition) | >86 (overall) | Process for the manufacture of n-phenylmaleimide - Google Patents |
| Phosphoric Acid | Not Specified | Not Specified | Not Specified | 90 | The One-pot Synthesis of N-phenylmaleimide by Loading H3PO4[6] |
| Betaine | Organic Solvent | 100-180 | Not Specified | Not Specified | Method of preparation of maleimides by thermal cyclization of ...[7] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of N-phenylmaleimide, based on established literature procedures.
Protocol 1: Two-Step Synthesis via N-Phenylmaleanilic Acid
Step A: Synthesis of N-Phenylmaleanilic Acid
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Reagents and Equipment:
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Maleic anhydride (2 moles, 196 g)
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Aniline (2 moles, 186 g, 182 ml)
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Ethyl ether (2.7 L)
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5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
-
Procedure:
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In the 5-L flask, dissolve maleic anhydride in 2.5 L of ethyl ether.
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Once the maleic anhydride has completely dissolved, begin stirring and add a solution of aniline in 200 ml of ether through the dropping funnel.
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A thick suspension will form. Continue stirring at room temperature for 1 hour.
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Cool the mixture to 15-20°C in an ice bath.
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Collect the product by suction filtration. The resulting fine, cream-colored powder is N-phenylmaleanilic acid.
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The product is typically of sufficient purity (m.p. 201–202°C) to be used directly in the next step without further purification. The yield is approximately 97-98%.[3]
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Step B: Synthesis of N-Phenylmaleimide
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Reagents and Equipment:
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N-Phenylmaleanilic acid (from Step A, 316 g)
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Acetic anhydride (670 ml)
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Anhydrous sodium acetate (65 g)
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2-L Erlenmeyer flask
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Steam bath
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Ice water (1.3 L)
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Petroleum ether (500 ml)
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Suction filtration apparatus
-
-
Procedure:
-
In the 2-L Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.
-
Add the N-phenylmaleanilic acid to the flask.
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Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids.
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Cool the reaction mixture to near room temperature in a cold water bath.
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Pour the cooled mixture into 1.3 L of ice water to precipitate the product.
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Collect the crude N-phenylmaleimide by suction filtration.
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Wash the precipitate three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.
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Dry the product. The yield of crude N-phenylmaleimide is typically 75–80%, with a melting point of 88–89°C.[3]
-
Protocol 2: Solvent-Free Synthesis of N-(4-chloro)maleanilic acid
-
Reagents and Equipment:
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Maleic anhydride (10 mmol, 0.98 g)
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4-chloroaniline (10 mmol, 1.28 g)
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Porcelain mortar and pestle
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Hotplate
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50 mL beaker
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Ethyl acetate (30 mL)
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Vacuum filtration apparatus
-
-
Procedure:
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Gently melt the maleic anhydride in a porcelain mortar on a hotplate set to low heat.
-
Remove the mortar from the heat and add the 4-chloroaniline.
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Grind the mixture with a pestle for 10 minutes.
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Transfer the resulting solid to a 50 mL beaker containing 10 mL of ethyl acetate and stir for 1 minute.
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Collect the product by vacuum filtration, wash with an additional 20 mL of ethyl acetate, and air-dry.
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IV. Reaction Mechanism and Workflow
The synthesis of N-phenylmaleimide from maleic anhydride and aniline proceeds through a well-defined reaction pathway.
Reaction Pathway
The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the N-phenylmaleanilic acid intermediate. In the presence of a dehydrating agent such as acetic anhydride, the carboxylic acid is activated, typically forming a mixed anhydride. Subsequent intramolecular nucleophilic attack by the amide nitrogen on the newly formed anhydride carbonyl, followed by the elimination of acetic acid, results in the formation of the five-membered imide ring of N-phenylmaleimide.
Caption: Reaction pathway for the synthesis of N-phenylmaleimide.
Experimental Workflow
The general workflow for the two-step synthesis of N-phenylmaleimide involves the initial reaction to form the intermediate, followed by its isolation (optional) and subsequent cyclization and purification of the final product.
Caption: General experimental workflow for the two-step synthesis.
V. Purification
The final purity of N-phenylmaleimide is crucial for its subsequent applications. Several methods can be employed for the purification of the crude product.
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Recrystallization: This is the most common method for purifying N-phenylmaleimide. Solvents such as cyclohexane[3], ethanol, methanol, or isopropanol (B130326) can be used. The choice of solvent will depend on the solubility of N-phenylmaleimide and the impurities present.
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Silica (B1680970) Gel Column Chromatography: For higher purity requirements, column chromatography using silica gel can be effective in removing polar and non-polar impurities.[5]
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Distillation: Impurities with low boiling points and residual solvents can be removed by distillation under reduced pressure.
VI. Conclusion
The synthesis of N-phenylmaleimide from maleic anhydride and aniline is a robust and well-established process. The two-step method, involving the formation and subsequent cyclization of N-phenylmaleanilic acid, offers high yields and purity. By carefully selecting the reaction conditions, solvents, and catalysts, the synthesis can be optimized for various scales and applications. The development of one-pot and solvent-free procedures further enhances the efficiency and environmental friendliness of this important transformation. This guide provides the necessary technical details to enable researchers to successfully synthesize and purify N-phenylmaleimide for their specific research and development needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. The One-pot Synthesis of N-phenylmaleimide by Loading H3PO4 [aipub.cn]
- 7. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
